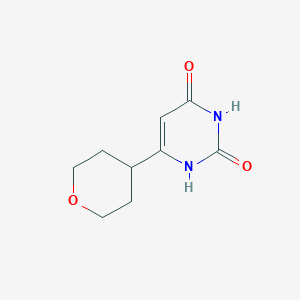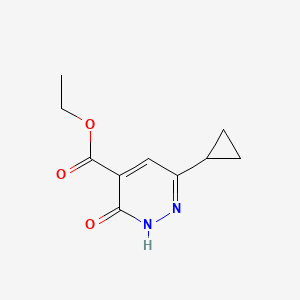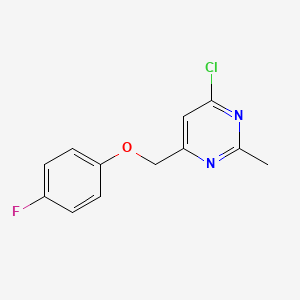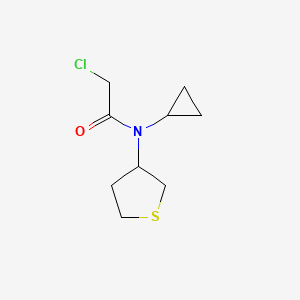
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate
Übersicht
Beschreibung
The compound “Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate” is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. The “ethyl” and “difluoromethyl” groups are substituents on the nicotinic acid molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a pyridine ring (from the nicotinic acid) with ethyl, difluoromethyl, and methyl groups attached to it .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the difluoromethyl group and the pyridine ring. Difluoromethyl groups are often involved in various types of reactions, including electrophilic, nucleophilic, and radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the difluoromethyl group and the pyridine ring. For example, the difluoromethyl group is known to increase the lipophilicity of compounds, which can affect their absorption and distribution in the body .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation
This compound is utilized in late-stage difluoromethylation, a process that introduces a difluoromethyl group into complex molecules . This technique is particularly valuable in pharmaceutical chemistry, where the introduction of fluorine atoms can significantly alter the biological activity of a compound. The difluoromethyl group can improve metabolic stability, alter the distribution within the body, and modulate the interaction with biological targets.
Electrophilic Fluorination
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate may serve as a reagent in electrophilic fluorination reactions . These reactions are crucial for synthesizing fluorinated analogs of bioactive compounds. The electronegativity of fluorine often enhances the binding affinity of these analogs to their targets, making them potent therapeutic agents.
Drug Design and Development
In drug design, the introduction of a difluoromethyl group can be a strategic modification to increase the efficacy and selectivity of a drug candidate . The unique properties of the difluoromethyl group, such as its lipophilicity and ability to form hydrogen bonds, can be exploited to improve drug-receptor interactions.
Molecular Docking Studies
Molecular docking studies can employ Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate to explore binding interactions with biological targets . These studies help in understanding how structural modifications, like the addition of a difluoromethyl group, impact the affinity and specificity of compounds towards their receptors.
Density Functional Theory (DFT) Analysis
DFT calculations can be performed to predict the electronic structure and reactivity of molecules containing Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate . These analyses are essential for rationalizing the observed reactivity patterns and for designing new compounds with desired properties.
Synthesis of Fluorinated Biomolecules
The compound can be used for the site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins . This application is groundbreaking in the field of chemical biology, as it allows for the precise modification of biomolecules, which can lead to the development of novel probes for biological research or therapeutic purposes.
Wirkmechanismus
Target of Action
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a chemical compound that is likely to be used in the development of pesticides . The primary targets of this compound are likely to be pests such as mites . These organisms have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic . They have strong reproductive ability, and can quickly develop resistance .
Pharmacokinetics
It is suggested that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules
Result of Action
It is suggested that the compound exhibits excellent bioactivity, indicating that it may have significant effects on its targets .
Action Environment
It is known that the environmental fate, transport, and degradation of similar compounds can have a significant impact on their effectiveness
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGVCQJEAGGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)





![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)




